ETHYL (2Z)-7-METHYL-2-{[5-(4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Overview
Description
ETHYL (2Z)-7-METHYL-2-{[5-(4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, anti-inflammatory, and antihypertensive properties . The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-7-METHYL-2-{[5-(4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with thiazolo[3,2-a]pyrimidine derivatives under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production. The choice of raw materials, reaction conditions, and purification methods are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
ETHYL (2Z)-7-METHYL-2-{[5-(4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups under specific conditions.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
ETHYL (2Z)-7-METHYL-2-{[5-(4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-7-METHYL-2-{[5-(4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives, such as:
- ETHYL (2Z)-2-[[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE]-7-METHYL-5-(4-METHYLPHENYL)-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- ETHYL (2Z, 5R)-2-BENZYLIDENE-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL (2Z)-7-METHYL-2-{[5-(4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific structural features, such as the presence of a nitrophenyl group and a furan ring, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl (2Z)-7-methyl-2-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O6S/c1-4-36-27(33)24-17(3)29-28-30(25(24)18-8-6-5-7-9-18)26(32)23(38-28)15-19-11-13-22(37-19)20-12-10-16(2)14-21(20)31(34)35/h5-15,25H,4H2,1-3H3/b23-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASOZKVYYWTXON-HAHDFKILSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(O4)C5=C(C=C(C=C5)C)[N+](=O)[O-])S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CC=C(O4)C5=C(C=C(C=C5)C)[N+](=O)[O-])/S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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